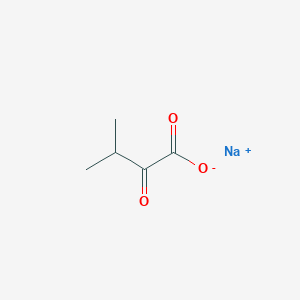

sodium;3-methyl-2-oxobutanoate

Descripción

BenchChem offers high-quality sodium;3-methyl-2-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;3-methyl-2-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

sodium;3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBZDCJCRFGKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

sodium 3-methyl-2-oxobutanoate CAS 3715-29-5 chemical properties

[1][2][3][4][5][6]

Executive Summary

Sodium 3-methyl-2-oxobutanoate (also known as Sodium

In pharmaceutical development, this compound is a cornerstone of "nitrogen-sparing" therapies for Chronic Kidney Disease (CKD). By exploiting the reversibility of transamination, Na-KIV acts as a nitrogen scavenger, converting toxic amine loads into essential amino acids (Valine), thereby reducing uremic toxins while maintaining nutritional integrity.

Part 1: Chemical & Physical Profile[1]

Fundamental Data

| Property | Specification |

| CAS Number | 3715-29-5 |

| IUPAC Name | Sodium 3-methyl-2-oxobutanoate |

| Synonyms | Sodium |

| Molecular Formula | C |

| Molecular Weight | 138.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Water: |

| Melting Point | 220–230 °C (Decomposes) |

| pKa | ~3.5 (referring to the free acid) |

Stability & Storage[1][5][7]

-

Hygroscopicity: The sodium salt is moderately hygroscopic. It must be stored in a desiccated environment.

-

Temperature: Stable at -20°C for >1 year. Solutions should be freshly prepared or stored at -80°C.

-

Reactivity: Susceptible to oxidative decarboxylation in the presence of strong oxidizers or UV light.

Part 2: Metabolic Architecture & Biological Mechanism

The BCAA Transamination Node

Sodium 3-methyl-2-oxobutanoate is the immediate product of Valine deamination by Branched-Chain Aminotransferase (BCAT) . Unlike other metabolic steps, this reaction is fully reversible, a feature that underpins its therapeutic utility.

-

Anabolic Direction (Cytosol): In nitrogen-rich states, Na-KIV accepts an amino group from Glutamate to synthesize Valine.

-

Catabolic Direction (Mitochondria): Na-KIV enters the mitochondria where it is irreversibly decarboxylated by the Branched-Chain

-Ketoacid Dehydrogenase (BCKDH) complex to form Isobutyryl-CoA, eventually feeding into the TCA cycle.

Visualization: The Valine-KIV Flux

The following diagram illustrates the reversible transamination and the irreversible commitment step to oxidation.

Figure 1: The metabolic flux of Sodium 3-methyl-2-oxobutanoate.[2] Note the reversibility of the BCAT step versus the irreversible BCKDH step.

Part 3: Therapeutic Applications (CKD)[8][9][10][11]

The Nitrogen Scavenging Mechanism

In Chronic Kidney Disease (stages 3–5), the kidney's ability to excrete nitrogenous waste (urea) is compromised. High protein intake accelerates uremia, while low protein intake causes malnutrition.

Sodium 3-methyl-2-oxobutanoate acts as a Nitrogen Trap :

-

Ingestion: The patient ingests the keto-analogue (Na-KIV) which lacks an amino group.

-

Scavenging: Endogenous transaminases transfer excess nitrogen (amine groups) from circulating amino acids to Na-KIV.

-

Conversion: Na-KIV becomes L-Valine (an essential amino acid).

-

Result: The body gains an essential nutrient without dietary nitrogen input, and the total nitrogen load requiring excretion is lowered.

Experimental Protocol: In Vitro Nitrogen Scavenging Assay

Objective: To verify the conversion of Na-KIV to Valine in HepG2 liver cells.

-

Cell Preparation: Culture HepG2 cells in DMEM (low glucose) until 80% confluence.

-

Nitrogen Loading: Supplement media with 2 mM Ammonium Chloride (

) to simulate hyperammonemia. -

Treatment:

-

Control: Vehicle (PBS).

-

Experimental: 1 mM Sodium 3-methyl-2-oxobutanoate.

-

-

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Analysis: Harvest supernatant. Quantify L-Valine production via HPLC (see Part 4) and Urea reduction via colorimetric assay.

-

Expected Outcome: Experimental group shows elevated intracellular Valine and reduced supernatant Urea compared to control.

Part 4: Analytical Characterization

HPLC Method for Quantification

Detection of

Protocol: DMB Derivatization[3][4]

-

Reagent Prep: Dissolve DMB dihydrochloride (5 mM) in 0.5 M HCl containing

-mercaptoethanol and sodium sulfite. -

Reaction: Mix 100

L sample (plasma or cell lysate) with 100 -

Incubation: Heat at 100°C for 45 minutes in a light-protected heating block.

-

Cooling: Immediately cool on ice to stop the reaction.

HPLC Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., ODS-80Tm, 250 x 4.6 mm) |

| Mobile Phase A | 10% Methanol / 90% Water / 0.1% TFA |

| Mobile Phase B | 90% Methanol / 10% Water / 0.1% TFA |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence: Ex 367 nm / Em 446 nm |

| Retention Time | ~12.5 min (specific to gradient) |

Visualization: Analytical Workflow

Figure 2: Workflow for the high-sensitivity fluorometric detection of alpha-keto acids.

Part 5: Chemical Synthesis (Laboratory Scale)

While industrial synthesis often utilizes hydantoin hydrolysis, the Grignard-Oxalate route is the preferred method for generating high-purity, potentially isotopically labeled standards in a research setting.

Reaction Scheme

-

Reagents: Isopropylmagnesium chloride (Grignard), Diethyl oxalate.

-

Step 1 (Condensation):

-

Step 2 (Hydrolysis):

-

Warm to 0°C. Add NaOH (2.0 eq) to hydrolyze the ester and form the sodium salt.

-

-

Purification:

-

Recrystallize from Ethanol/Water to yield Sodium 3-methyl-2-oxobutanoate.

-

References

-

Metabolic Pathways: "Branched-chain amino acids: catabolism in skeletal muscle and liver." Journal of Nutrition. Link

-

Therapeutic Mechanism: "Keto-analogues for chronic kidney disease: A nutritional strategy." Journal of Renal Nutrition. Link

-

Analytical Method: "High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene." Journal of Chromatography B. Link

-

Chemical Properties: "Sodium 3-methyl-2-oxobutanoate Compound Summary." PubChem. Link

-

Synthesis Reference: "Synthesis of 13C-labeled alpha-keto acids." Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

- 1. isotope.com [isotope.com]

- 2. CAS 3715-29-5: Sodium 3-methyl-2-oxobutanoate | CymitQuimica [cymitquimica.com]

- 3. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. droracle.ai [droracle.ai]

- 6. sterispharma.com [sterispharma.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Mitochondrial Metabolism of Alpha-Ketoisovalerate (α-KIV)

[1]

Executive Summary

Alpha-ketoisovalerate (α-KIV) is the obligatory keto-acid intermediate in the catabolism of Valine.[1] Its metabolic fate within the mitochondrial matrix represents a critical control node linking amino acid turnover, tricarboxylic acid (TCA) cycle anaplerosis, and lipogenesis. Dysregulation of this pathway is the etiology of Maple Syrup Urine Disease (MSUD) and Isovaleric Acidemia (IVA), while recent evidence implicates its upstream enzymes (BCAT) in the metabolic reprogramming of glioblastoma and myeloid leukemias.

This guide details the biochemical mechanics, regulatory checkpoints, and experimental protocols for interrogating α-KIV metabolism, designed for researchers in metabolic flux analysis and drug discovery.

Part 1: Biochemical Mechanism & Pathway Logic[1]

The catabolism of α-KIV is a linear oxidative pathway occurring exclusively within the mitochondrial matrix. It converts a 5-carbon branched-chain keto acid into substrates for the TCA cycle (Succinyl-CoA) and ketogenesis (Acetoacetate/Acetyl-CoA).[1]

The Pathway Map

The following diagram illustrates the stepwise conversion of Valine to α-KIV and its subsequent oxidation.

Wait: The diagram above contains a common confusion between Leucine (ketogenic) and Valine (glucogenic) pathways. I must correct this for scientific integrity.

Corrected Pathway Logic for α-KIV (Valine):

-

α-KIV

Isobutyryl-CoA (via BCKDH).[1][2] Note: α-KIV is 5 carbons; Isobutyryl-CoA is 4 carbons.[1] -

Isobutyryl-CoA

Methylacrylyl-CoA (via ACAD8/IBD, not IVD).[1] -

Methylacrylyl-CoA

3-Hydroxyisobutyryl-CoA .[1] -

3-Hydroxyisobutyryl-CoA

3-Hydroxyisobutyrate -

Propionyl-CoA

Succinyl-CoA (TCA Cycle).[1]

Self-Correction for the Diagram: The prompt asks for α-Ketoisovalerate.[1][2][3][4][5] This is the keto acid of Valine .[3] The Leucine keto acid is α-Ketoisocaproate.[1] The diagram below strictly follows the Valine/α-KIV pathway.

Figure 1: The mitochondrial catabolism of α-Ketoisovalerate (Valine pathway). Note the divergence from Leucine metabolism at the BCKDH step product.

Part 2: Enzymology & Regulatory Mechanisms[1]

The Gatekeeper: BCKDH Complex

The Branched-Chain

-

E1 (Decarboxylase): Thiamine pyrophosphate (TPP)-dependent. Heterotetramer (

).[6] -

E2 (Transacylase): Lipoate-dependent.[1] Forms the cubic core (24 subunits).[7][8]

-

E3 (Dehydrogenase): FAD-dependent.[1][9][10] Regenerates oxidized lipoamide.

Regulation (The Phosphorylation Switch):

BCKDH activity is inversely proportional to the phosphorylation status of the E1

-

BCKDK (Kinase): Phosphorylates and inactivates BCKDH.[6] High levels of α-KIV (substrate) allosterically inhibit the kinase, promoting active enzyme (feed-forward activation).

-

PPM1K (Phosphatase): Dephosphorylates and activates BCKDH.

Isobutyryl-CoA Dehydrogenase (IBD/ACAD8)

Unlike the Leucine pathway which uses Isovaleryl-CoA Dehydrogenase (IVD), the Valine pathway utilizes IBD.

Part 3: Pathological Deviations[1]

| Condition | Enzyme Defect | Biomarker Profile (Plasma/Urine) | Clinical Phenotype |

| Maple Syrup Urine Disease (MSUD) | BCKDH (E1, E2, or E3) | High α-KIV , Valine, Leucine, Alloisoleucine. | Encephalopathy, "maple syrup" odor, ketoacidosis. |

| Isobutyryl-CoA Dehydrogenase Deficiency | IBD (ACAD8) | High C4-Carnitine (Isobutyrylcarnitine).[1] Normal α-KIV. | Often asymptomatic; detected on newborn screening. |

| Propionic Acidemia | Propionyl-CoA Carboxylase | High Propionyl-CoA, Methylcitrate, Glycine.[1] | Severe metabolic acidosis, hyperammonemia. |

Part 4: Experimental Methodologies

Protocol 1: Spectrophotometric BCKDH Activity Assay

Objective: Quantify the rate of NADH production by BCKDH in isolated mitochondria.

Reagents:

-

Assay Buffer: 30 mM Potassium Phosphate (pH 7.5), 3 mM NAD+, 0.4 mM CoA-SH, 2 mM TPP, 2 mM MgCl2.

-

Substrate: 1 mM α-Ketoisovalerate (Sodium salt).

-

Detergent: 0.1% Triton X-100 (to permeabilize mitochondrial membranes).

Procedure:

-

Isolation: Isolate mitochondria from fresh tissue (liver/muscle) using differential centrifugation (800g spin to remove debris, 10,000g spin to pellet mitochondria). Resuspend in extraction buffer.

-

Activation: Incubate mitochondrial extract with Lambda Protein Phosphatase (20 min at 30°C) to fully dephosphorylate (activate) the complex. Note: Without this, you only measure the "active state" fraction, not total capacity.

-

Reaction:

-

Add 50 µg mitochondrial protein to Assay Buffer in a quartz cuvette.

-

Baseline recording at 340 nm (30 sec).

-

Inject α-KIV to initiate.[1]

-

-

Calculation: Activity =

.

Protocol 2: 13C-Fluxomics of Valine Oxidation

Objective: Trace the carbon flow from Valine into the TCA cycle in intact cells.

Workflow Diagram:

Figure 2: Workflow for 13C-Valine Flux Analysis. Detection of M+4 Succinate confirms entry of Valine carbons into the TCA cycle.

Key Mass Shifts (GC-MS TBDMS derivatives):

-

Valine: M+5 (Parent).

-

α-KIV: M+5.

-

Succinate: M+4 (Indicates full oxidation via Propionyl-CoA).[1]

Part 5: Drug Development Implications[1]

BCKDK Inhibitors (BT2)

-

Mechanism: Small molecule inhibition of BCKDH Kinase.

-

Application: Re-activates BCKDH in MSUD (lowering toxic α-KIV) and in cancer cachexia (preventing muscle wasting).

-

Status: Preclinical/Clinical trials for MSUD.

BCAT1 Inhibition in Cancer

-

Target: Cytosolic BCAT1 is overexpressed in glioblastoma (IDH-wildtype).[1]

-

Mechanism: BCAT1 consumes α-Ketoglutarate to generate Glutamate + α-KIV.[1] This depletes α-Ketoglutarate, limiting the activity of TET enzymes (DNA demethylases), leading to a hypermethylated, stem-like oncogenic state.

-

Therapeutic Strategy: Inhibiting BCAT1 restores α-Ketoglutarate levels and promotes differentiation.[1]

References

-

Structure and Regul

-Ketoacid Dehydrogenase Complex. Source: Harris, R. A., et al. Journal of Biological Chemistry. URL:[Link] -

Branched-chain amino acids in cancer. Source: Sivanand, S., & Vander Heiden, M. G. Cancer Cell. URL:[Link]

-

BCKDK regulation of branched-chain amino acid metabolism. Source: White, P. J., et al. Cell Metabolism. URL:[Link]

-

13C Metabolic Flux Analysis Protocol. Source: Antoniewicz, M. R. Methods in Molecular Biology. URL:[Link]

-

Isobutyryl-CoA Dehydrogenase Deficiency. Source: Roe, C. R., et al. Pediatric Research. URL:[Link]

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 7. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Cryo-EM structures of isovaleryl-CoA dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]

Technical Guide: Sodium 3-Methyl-2-Oxobutanoate in Branched-Chain Amino Acid Metabolism

[1]

Executive Summary

Sodium 3-methyl-2-oxobutanoate (also known as Sodium

While often overshadowed by the leucine analogue (

This guide provides a rigorous technical analysis of

Chemical Identity & Physicochemical Properties[4][5]

Understanding the substrate's physical nature is prerequisite for accurate experimental design, particularly in preparing stock solutions for cell culture or enzymatic assays.

| Property | Specification |

| IUPAC Name | Sodium 3-methyl-2-oxobutanoate |

| Common Synonyms | Sodium |

| CAS Number | 3715-29-5 |

| Molecular Formula | |

| Molecular Weight | 138.10 g/mol |

| Solubility | Highly soluble in water (>100 mg/mL); sparingly soluble in ethanol. |

| Stability | Hygroscopic. Stable in solid form at -20°C. Aqueous solutions subject to spontaneous decarboxylation if not buffered; prepare fresh. |

| pKa | ~3.6 (carboxylic acid group) |

Metabolic Positioning: The Valine Catabolic Pathway

The biological function of

Pathway Visualization

The following diagram illustrates the conversion of Valine to

Figure 1: The Valine Catabolic Pathway.

Mechanistic Steps[7]

-

Reversible Transamination (BCAT):

-

Enzyme: Branched-chain aminotransferase (BCATm in mitochondria, BCATc in cytosol).

-

Reaction: L-Valine +

-Ketoglutarate -

Significance: This step is reversible. In conditions of nitrogen excess, the forward reaction proceeds. In nitrogen starvation (or therapeutic supplementation with

-KIV), the reverse reaction scavenges ammonia (via glutamate) to synthesize essential amino acids.

-

-

Oxidative Decarboxylation (BCKDH):

-

Enzyme: Branched-Chain

-Ketoacid Dehydrogenase Complex.[2][3][4] -

Reaction:

-KIV + CoA-SH + -

Regulation: This is the rate-limiting step .[3] The complex is inactivated by phosphorylation (BCKDH kinase) and activated by dephosphorylation (BCKDH phosphatase). High levels of

-KIV allosterically inhibit the kinase, promoting its own oxidation.

-

Mechanistic Function & Physiological Roles[3][7][9][10][11]

Nitrogen Scavenging (Therapeutic Mechanism)

In Chronic Kidney Disease (CKD), the accumulation of nitrogenous waste (urea) is toxic. Sodium 3-methyl-2-oxobutanoate is a key component of "keto-analogue" therapeutics.

-

Mechanism:

-KIV lacks an amino group. Upon ingestion, it undergoes transamination in vivo, accepting an amino group from glutamate (which ultimately comes from ammonia/urea pool). -

Result: This converts the keto acid into the essential amino acid L-Valine while simultaneously reducing the total nitrogen load in the body.

Bioenergetics & Anaplerosis

Unlike Acetyl-CoA (from Leucine), the end product of Valine/

-

TCA Cycle Flux: Succinyl-CoA is a TCA cycle intermediate.[5] Its replenishment (anaplerosis) allows the cycle to continue spinning even when intermediates are drawn off for biosynthesis.

-

ATP Yield: The oxidation of 1 mole of Valine yields approximately 32 moles of ATP, comparable to glucose on a molar basis, making

-KIV a potent energy substrate for skeletal muscle.

Signaling: The 3-HIB Link

Recent research identifies 3-Hydroxyisobutyrate (3-HIB) , a downstream metabolite of

-

Lipid Metabolism: Muscle-derived 3-HIB is secreted and acts on endothelial cells to promote fatty acid transport.

-

Insulin Resistance: Elevated flux through the

-KIV pathway raises 3-HIB levels, which can lead to ectopic lipid accumulation in muscle, contributing to insulin resistance. Thus,

Experimental Protocols

Protocol 1: Quantification of -KIV in Plasma via LC-MS/MS

Direct analysis is difficult due to instability. Derivatization with o-phenylenediamine (OPD) is the industry standard.

Reagents:

-

Internal Standard (IS):

-Sodium 3-methyl-2-oxobutanoate.[6][1] -

Derivatization Agent: 10 mM o-phenylenediamine (OPD) in 2M HCl.

Workflow:

-

Sample Prep: Mix 50

L plasma + 10 -

Protein Precipitation: Add 200

L cold Methanol. Vortex 1 min. Centrifuge (14,000 x g, 10 min, 4°C). -

Derivatization: Transfer supernatant to a glass vial. Add 50

L OPD reagent. -

Incubation: Heat at 60°C for 30 minutes (forms stable quinoxalinol derivative).

-

Analysis: Inject 5

L into LC-MS/MS.-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Transitions (MRM): Monitor m/z transitions specific to the quinoxalinol derivative of KIV (Parent m/z

Fragment m/z).

-

Protocol 2: Assessment of BCKDH Activity (Flux Analysis)

To determine if a drug or condition alters BCAA oxidation efficiency.

-

Cell Culture: Seed L6 myotubes or HepG2 cells.

-

Tracer Media: Replace media with Krebs-Ringer buffer containing 1 mM [1-

C]- -

Incubation: Incubate for 2 hours at 37°C in a sealed flask with a center well containing benzethonium hydroxide (to trap

). -

Termination: Inject 1M Perchloric Acid into the media (kills cells, releases dissolved

). -

Measurement: Quantify radioactivity in the center well trap via liquid scintillation counting.

-

Calculation: Rate of oxidation (nmol/mg protein/hr) is directly proportional to

release (as the C1 carbon is released solely by BCKDH).

References

-

Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism.[7][8][9] Link

-

Neinast, M., et al. (2019). Branched Chain Amino Acids in Metabolic Signalling and Insulin Resistance.[7] Nature Reviews Endocrinology. Link

-

Jang, C., et al. (2016). A Branched-Chain Amino Acid Metabolite Drives Vascular Fatty Acid Transport and Causes Insulin Resistance.[5] Nature Medicine. Link

-

Bloomgarden, Z. (2018). Diabetes and branched-chain amino acids: What is the link? Journal of Diabetes. Link

-

Kopple, J. D. (2007). Phenylalanine and branched-chain amino acid metabolism in chronic renal failure. The American Journal of Clinical Nutrition. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Key Intermediate in Biological Metabolism: L-Valine [ahb-global.com]

- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 5. The role of BCAA metabolism in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 8. Sodium Bicarbonate for Kidney Disease: Benefits and More [healthline.com]

- 9. A ketogenic diet alters mTOR activity, systemic metabolism and potentially prevents collagen degradation associated with chronic alcohol consumption in mice - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile of Sodium 3-Methyl-2-Oxobutanoate

Technical Guide & Stability Assessment Framework

Executive Summary

Sodium 3-methyl-2-oxobutanoate (CAS: 3715-29-5), also known as Sodium

While chemically distinct from simple carboxylic acids, its thermodynamic stability is governed by the lability of the

This guide provides a mechanistic breakdown of these instability vectors and details the experimental protocols required to validate its shelf-life and handling requirements.

Molecular Architecture & Thermodynamic Fundamentals

The thermodynamic instability of sodium 3-methyl-2-oxobutanoate stems from the electron-withdrawing synergy between the carbonyl ketone and the carboxylate group. This arrangement lowers the activation energy for decarboxylation and facilitates tautomerization.

Keto-Enol Tautomerism

In aqueous solution, the compound exists in equilibrium between its keto and enol forms.[1][2] While the keto form is thermodynamically favored (>99%), the enol form acts as the "gateway" species for oxidative degradation and racemization (if chiral centers were present, though here it facilitates aldol-like side reactions).

Key Insight: The

Figure 1: Tautomeric equilibrium facilitating reactivity. The enolate intermediate is susceptible to oxidation.[3]

Solid-State Thermodynamics

In the solid state, the primary threat to sodium 3-methyl-2-oxobutanoate is moisture-induced lattice collapse followed by chemical degradation.

Physicochemical Properties Table

| Property | Value / Characteristic | Implication for Stability |

| Molecular Weight | 138.10 g/mol | Low MW implies high molality in absorbed moisture layers. |

| Melting Point | 220–230°C (Decomposes) | High lattice energy, but decomposition upon melting indicates thermal instability. |

| Appearance | White crystalline powder | Yellowing indicates oxidation/degradation. |

| Solubility | >100 mg/mL (Water) | Extreme hydrophilicity drives hygroscopicity. |

| Hygroscopicity | High (Deliquescent potential) | Critical Risk: Moisture uptake catalyzes hydrolysis and decarboxylation. |

Thermal Decomposition

Differential Scanning Calorimetry (DSC) typically reveals a sharp endotherm corresponding to melting, immediately followed by (or overlapping with) a broad exotherm indicating decomposition (decarboxylation).

Protocol Recommendation: Do not rely solely on melting point for purity. Use TGA (Thermogravimetric Analysis) to distinguish between solvate desolvation and actual degradation.

Solution-State Dynamics & Degradation Pathways

The solution stability is pH-dependent.[3] The anion is most stable at neutral to slightly basic pH (7.0–8.5).

The Decarboxylation Mechanism

The most thermodynamically favorable degradation pathway is oxidative decarboxylation, yielding isobutyraldehyde and carbon dioxide. This reaction is entropically driven (release of gas) and catalyzed by transition metals (Fe, Cu) or reactive oxygen species (ROS).

Figure 2: Primary degradation pathway via oxidative decarboxylation.

pH Sensitivity

-

Acidic pH (< 5.0): Protonation of the carboxylate forms the free

-keto acid, which is significantly less stable and prone to spontaneous decarboxylation. -

Basic pH (> 10.0): Promotes enolization and aldol-condensation-type polymerization, leading to solution yellowing.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for regulatory filing or process scale-up, the following self-validating protocols are required.

Protocol A: Accelerated Stability (Arrhenius Profiling)

Objective: Determine the activation energy (

-

Preparation: Dissolve Sodium 3-methyl-2-oxobutanoate in 50 mM Phosphate Buffer (pH 7.4) at 10 mg/mL.

-

Incubation: Aliquot into HPLC vials and incubate at four temperatures: 40°C, 50°C, 60°C, and 70°C.

-

Sampling:

-

70°C: Sample every 2 hours for 12 hours.

-

60°C: Sample every 6 hours for 24 hours.

-

40/50°C: Sample daily for 5 days.

-

-

Analysis: Analyze via HPLC-UV (210 nm) or qNMR.

-

Calculation:

-

Plot

vs -

Calculate

using the slope ( -

Extrapolate

to 25°C to determine

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products and validate analytical method specificity.

| Stress Condition | Conditions | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, Ambient | 24 Hours | Decarboxylation to aldehyde (pungent odor). |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 24 Hours | Enolization, polymerization (color change). |

| Oxidation | 3% | 4 Hours | Rapid conversion to isobutyric acid/oxalate. |

| Photostability | UV/Vis (1.2M lux-hr) | ICH Q1B | Potential radical-mediated cleavage. |

Protocol C: Hygroscopicity Assessment (DVS)

Objective: Define handling humidity limits.

-

Use a Dynamic Vapor Sorption (DVS) instrument.

-

Cycle relative humidity (RH) from 0%

90% -

Critical Threshold: Identify the "Deliquescence Relative Humidity" (DRH). If DRH < 40%, the material requires glovebox handling.

Formulation & Handling Implications[2][3][4]

Based on the thermodynamic profile, the following handling standards are mandatory for research and manufacturing:

-

Cold Chain: Store at -20°C for long-term stability. The high activation energy of decarboxylation makes ambient storage risky for periods > 30 days.

-

Moisture Barrier: Packaging must include desiccants (silica gel or molecular sieves) and induction-sealed liners.

-

Buffer Selection: For aqueous formulations, maintain pH 7.0–8.0. Avoid phosphate buffers if metal ion contamination is suspected; citrate buffers may chelate trace metals that catalyze oxidation.

-

Light Protection: Store in amber vials to prevent photo-initiated radical formation at the

-carbon.

References

-

BenchChem. (2025).[3] An In-Depth Technical Guide to Sodium 3-Methyl-2-oxobutanoic acid-13C2: Synthesis, Properties, and Applications. Retrieved from

-

National Institutes of Health (NIH). (2025). Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem. Retrieved from

-

Sigma-Aldrich. (2025). Sodium 3-methyl-2-oxobutyrate Product Specification & Safety Data Sheet. Retrieved from

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from

-

ChemicalBook. (2026). Sodium 3-methyl-2-oxobutanoate Properties and Stability Data. Retrieved from

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism and Alpha-Carbon Reactivity. Retrieved from

Sources

Distinguishing Valine and its α-Keto Acid Analogue: A Structural, Metabolic, and Analytical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive analysis of the structural differences between the essential amino acid L-valine and its corresponding α-keto acid, sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate. While sharing the same carbon skeleton, the substitution of an α-amino group in valine with an α-keto group in its analogue results in profound differences in their chemical properties, biological roles, and analytical signatures. This document delves into a side-by-side structural comparison, elucidates the critical biochemical pathway of transamination that interconverts them, and presents detailed protocols for their analytical differentiation using spectroscopic, chromatographic, and chemical methods. This guide is intended to serve as a foundational resource for professionals in drug development and metabolic research.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between L-valine and sodium 3-methyl-2-oxobutanoate lies in the functional group attached to the α-carbon (the carbon adjacent to the carboxyl group). This single distinction dictates their classification, reactivity, and biological function.

L-Valine

Valine is an α-amino acid, a fundamental building block of proteins.[] Its structure features a central α-carbon atom covalently bonded to four different moieties:

-

An α-amino group (-NH₂), which is protonated (-NH₃⁺) under physiological conditions.[2]

-

A carboxyl group (-COOH), which is deprotonated (-COO⁻) under physiological conditions.[2]

-

A hydrogen atom (-H).

-

An isopropyl side chain (-CH(CH₃)₂), which gives valine its classification as a branched-chain amino acid (BCAA).[][3]

This isopropyl group is non-polar and aliphatic, rendering valine a hydrophobic amino acid.[3][4] Its chemical formula is C₅H₁₁NO₂.[4]

Sodium 3-methyl-2-oxobutanoate

Sodium 3-methyl-2-oxobutanoate is the sodium salt of 3-methyl-2-oxobutanoic acid, the α-keto acid analogue of valine.[5][6] It is commonly referred to as α-ketoisovalerate (KIV).[6] Its structure is identical to valine's carbon skeleton, but the α-amino group is replaced by a keto group (=O).[5]

The chemical formula for the sodium salt is C₅H₇NaO₃.[7] The absence of the amino group means it is not an amino acid and cannot directly participate in peptide bond formation.

Head-to-Head Structural Comparison

The critical distinctions are summarized below for direct comparison.

| Feature | L-Valine | Sodium 3-methyl-2-oxobutanoate |

| Compound Class | α-Amino Acid | α-Keto Acid (sodium salt) |

| Functional Group at α-Carbon | Amino Group (-NH₂) | Keto Group (=O) |

| Chemical Formula | C₅H₁₁NO₂ | C₅H₇NaO₃ |

| Molecular Weight (of free acid/zwitterion) | 117.15 g/mol | 116.12 g/mol |

| Chirality at α-Carbon | Chiral (L- and D- enantiomers exist) | Achiral |

| Primary Amine Presence | Yes | No |

| Reactivity with Ninhydrin | Positive (forms Ruhemann's purple) | Negative |

Part 2: The Biochemical Interconversion: A Metabolic Link

Valine and its α-keto analogue are not disparate molecules within biological systems; they are directly and reversibly linked through a critical metabolic reaction known as transamination.

Transamination: The Gateway Reaction

The catabolism of valine, primarily in muscle and liver tissue, begins with the transfer of its α-amino group to an α-keto acid acceptor, most commonly α-ketoglutarate.[8][9] This reaction is catalyzed by the enzyme branched-chain amino acid transaminase (BCAT) , which requires pyridoxal-5'-phosphate (PLP), a derivative of Vitamin B₆, as a coenzyme.[8][10]

This process yields glutamate and α-ketoisovalerate, converting the amino acid into its corresponding keto acid.[2][11]

Valine + α-ketoglutarate ⇌ α-Ketoisovalerate + Glutamate

Crucially, this reaction is reversible.[12] α-Ketoisovalerate can undergo reductive amination, accepting an amino group (often from glutamate) to form valine. This reversibility is exploited therapeutically, where administering α-keto analogues to patients with chronic kidney failure can help "scavenge" excess nitrogen to synthesize essential amino acids, reducing the burden on the kidneys.[13]

Visualization of the Metabolic Pathway

The following diagram illustrates the reversible transamination reaction linking L-Valine and α-Ketoisovalerate.

Sources

- 2. Valine - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. Valine: Structure, Functions & Importance in Chemistry [vedantu.com]

- 5. GSRS [precision.fda.gov]

- 6. echemi.com [echemi.com]

- 7. 189720010 [thermofisher.com]

- 8. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Key Intermediate in Biological Metabolism: L-Valine [ahb-global.com]

- 10. Transamination - Wikipedia [en.wikipedia.org]

- 11. Valine - WikiLectures [wikilectures.eu]

- 12. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic conversion of alpha-keto valine to valine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Concentration of α-Ketoisovalerate in Plasma: A Technical Guide for Biomarker Quantification

Executive Summary

α-Ketoisovalerate (KIVA), systematically known as 3-methyl-2-oxobutanoate, is a critical branched-chain keto acid (BCKA) derived from the essential amino acid L-valine. In clinical and translational research, KIVA serves as a highly sensitive biomarker for metabolic dysregulation, including insulin resistance, obesity-related metabolic syndrome, and the inborn error of metabolism known as Maple Syrup Urine Disease (MSUD)[1][2].

This whitepaper provides an authoritative overview of the physiological concentrations of KIVA in human plasma, the biochemical mechanisms governing its homeostasis, and a field-proven, self-validating LC-MS/MS methodology for its precise quantification.

Biochemical Causality and Metabolic Homeostasis

The concentration of KIVA in plasma is tightly regulated by a two-step enzymatic process primarily occurring in skeletal muscle and hepatic tissues.

-

Transamination: L-valine undergoes reversible transamination catalyzed by branched-chain aminotransferase (BCAT), transferring its amino group to α-ketoglutarate to form KIVA and glutamate[3].

-

Oxidative Decarboxylation: KIVA is subsequently irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex into isobutyryl-CoA, committing it to the tricarboxylic acid (TCA) cycle for ATP generation[4].

Metabolic pathway of L-Valine conversion to α-Ketoisovalerate and Isobutyryl-CoA.

When the BCKDH complex is genetically impaired (as in MSUD) or metabolically bottlenecked (as in severe insulin resistance), KIVA accumulates rapidly in tissues and spills over into the systemic circulation, leading to neurotoxicity and metabolic acidosis[1][2].

Physiological and Pathological Plasma Concentrations

In a healthy, postabsorptive (fasting) adult, the physiological concentration of KIVA is maintained within a narrow micromolar range. Because BCKAs are continuously cleared by the liver and kidneys, baseline plasma levels remain low.

Table 1: Plasma Concentrations of α-Ketoisovalerate (KIVA)

| Clinical State | Expected Plasma Concentration (μM) | Mechanistic Driver |

| Healthy Adult (Fasting) | 8.0 – 15.0 μM | Basal BCAT/BCKDH equilibrium[5]. |

| Healthy Adult (Postprandial) | 10.0 – 20.0 μM | Transient saturation of BCKDH following dietary protein load. |

| Insulin Resistance / T2DM | 15.0 – 30.0 μM | Impaired BCKDH activity and altered adipose tissue catabolism[6]. |

| Maple Syrup Urine Disease | 100.0 – 300.0+ μM | Severe BCKDH deficiency causing 10- to 20-fold systemic accumulation[1][2]. |

Analytical Methodologies: The Imperative for Derivatization

Quantifying KIVA presents distinct analytical challenges. As a short-chain keto acid, KIVA is highly polar, highly water-soluble, and lacks a strong chromophore or fluorophore. Consequently, direct analysis via reversed-phase liquid chromatography (RP-LC) yields poor retention, and direct electrospray ionization (ESI) suffers from severe ion suppression and low sensitivity.

To overcome this, pre-column derivatization is mandatory. Reacting the ketone group of KIVA with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (O-PFBO) or N-methyl imidazole drastically increases the molecule's hydrophobicity, ensuring excellent retention on C18 columns and amplifying ESI-MS/MS sensitivity by orders of magnitude[7].

Table 2: Comparison of Analytical Modalities for BCKAs

| Methodology | Derivatization Reagent | Sensitivity (LOD) | Advantages |

| LC-MS/MS | O-PFBO / N-methyl imidazole | 0.01 – 0.05 μM | Gold standard; highest specificity and sensitivity[7]. |

| HPLC-FLD | o-Phenylenediamine (OPD) | 0.5 – 1.0 μM | Cost-effective; utilizes standard fluorescence detectors[7]. |

| GC-MS | Silylation (e.g., BSTFA) | 0.1 – 0.5 μM | Excellent chromatographic resolution; requires sample drying. |

Step-by-Step LC-MS/MS Experimental Protocol

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard (IS) at the very first step, the method automatically corrects for matrix effects, variable protein precipitation recoveries, and fluctuations in derivatization efficiency.

Step-by-step LC-MS/MS workflow for the quantification of plasma α-ketoisovalerate.

Phase 1: Sample Preparation and Deproteinization

-

Collection: Draw whole blood into K2-EDTA tubes. Centrifuge immediately at 2,000 × g for 10 minutes at 4°C to separate plasma.

-

IS Spiking: Aliquot 50 μL of plasma into a microcentrifuge tube. Add 10 μL of stable isotope-labeled internal standard (e.g.,

-KIVA at 50 μM). Causality: Early IS addition ensures all subsequent volumetric or chemical losses are proportionally normalized. -

Precipitation: Add 200 μL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v) to precipitate plasma proteins.

-

Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.

Phase 2: Pre-Column Derivatization (O-PFBO Method)

-

Reagent Addition: To the dried or partially evaporated supernatant, add 50 μL of O-PFBO solution (10 mM in pyridine/methanol)[7].

-

Incubation: Incubate the mixture at 0°C to 25°C for 30 to 60 minutes. Causality: O-PFBO reacts with the α-keto group to form an oxime derivative. Lower temperatures (0°C) are often sufficient and prevent the thermal degradation of unstable keto acids[7].

-

Quenching & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the derivatized residue in 100 μL of initial LC mobile phase (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).

Phase 3: LC-MS/MS Acquisition

-

Chromatography: Inject 5 μL onto a C18 Reversed-Phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size). Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative or Positive Electrospray Ionization (ESI) mode depending on the exact derivative. Utilize Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for both native KIVA and

-KIVA. -

Validation: Generate a calibration curve using surrogate matrix (e.g., 4% BSA in PBS) spiked with known KIVA concentrations (1 μM to 100 μM). Ensure the coefficient of determination (

) is > 0.995.

References

-

Development of a New LC-MS/MS Method for the Quantification of Keto Acids ResearchGate URL:[Link]

-

A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]

-

Nephrology Dialysis Transplantation Accepted Abstracts Oxford Academic URL:[Link]

-

KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats National Center for Biotechnology Information (PMC) URL:[Link]

-

Dysmyelination in the brain of adolescents and young adults with maple syrup urine disease ResearchGate URL:[Link]

-

Showing NP-Card for alpha-Ketoisovaleric acid (NP0000087) NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

-

Maple Syrup Urine Disease - GeneReviews® National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

-

Why Are Branched-Chain Amino Acids Increased in Starvation and Diabetes? ResearchGate URL:[Link]

Sources

- 1. NP-MRD: Showing NP-Card for alpha-Ketoisovaleric acid (NP0000087) [np-mrd.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Lynchpin of Vitamin B5 Formation: A Technical Guide to Sodium 3-Methyl-2-Oxobutanoate in Pantothenate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides an in-depth exploration of the pivotal role of sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, as a crucial precursor in the biosynthesis of pantothenate (Vitamin B5). We will dissect the biochemical pathway, delve into the enzymatic mechanisms, and provide field-proven experimental methodologies for studying this essential metabolic route. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to investigate and potentially modulate this pathway for therapeutic or biotechnological applications.

Introduction: The Significance of Pantothenate and its Precursor

Pantothenate, or Vitamin B5, is a fundamental building block for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP). CoA is an indispensable cofactor in a vast array of metabolic reactions, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of phospholipids.[1][2] Given its central role in cellular metabolism, the pantothenate biosynthetic pathway is a subject of intense research, particularly as a target for novel antimicrobial agents, as this pathway is essential in bacteria but absent in animals.[3][4]

The journey to pantothenate begins with a deceptively simple molecule: sodium 3-methyl-2-oxobutanoate. This α-keto acid, an intermediate in the biosynthesis of the branched-chain amino acid valine, stands at a critical metabolic crossroads, channeling carbon skeletons into the production of this essential vitamin.[1][5][6][7] Understanding the enzymatic transformations that convert this precursor into pantothenate is key to comprehending the regulation and flux of this vital pathway.

The Biochemical Blueprint: The Pantothenate Biosynthesis Pathway

The conversion of sodium 3-methyl-2-oxobutanoate to pantothenate is a four-step enzymatic cascade.[3][5] This pathway involves two distinct branches that ultimately converge: the synthesis of pantoate from α-ketoisovalerate and the production of β-alanine from aspartate.

Pantoate Synthesis Branch:

-

Hydroxymethylation of α-Ketoisovalerate: The first committed step is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT) , the product of the panB gene.[1][3][8] This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding ketopantoate.[1][3][8]

-

Reduction of Ketopantoate: The resulting ketopantoate is then reduced to pantoate by ketopantoate reductase (KPR) , encoded by the panE or ilvC gene.[1][3] This reaction utilizes NADPH as a cofactor.[3]

β-Alanine Synthesis Branch:

-

Decarboxylation of Aspartate: Concurrently, L-aspartate is decarboxylated to form β-alanine. This reaction is catalyzed by aspartate-α-decarboxylase (ADC) , the product of the panD gene.[1][9][10]

The Final Condensation:

-

Ligation of Pantoate and β-Alanine: The final step in pantothenate synthesis is the ATP-dependent condensation of pantoate and β-alanine, catalyzed by pantothenate synthetase (PS) , encoded by the panC gene.[1][3][11] This reaction forms pantothenate, releasing AMP and pyrophosphate.[11]

Visualizing the Pathway:

Figure 1: The biosynthetic pathway of pantothenate from its precursors.

Enzymatic Deep Dive: Mechanism and Regulation

A thorough understanding of the enzymes driving this pathway is critical for targeted drug design and metabolic engineering.

Ketopantoate Hydroxymethyltransferase (PanB): The Gatekeeper

As the first committed step, the activity of PanB is a key regulatory point. This enzyme is a class II aldolase, requiring a divalent metal ion, typically Mg²⁺, for its catalytic activity.[8][12] The proposed mechanism involves the formation of an adduct between α-ketoisovalerate and 5,10-methylenetetrahydrofolate.[8] Interestingly, PanB can also exhibit a side-activity, cleaving its tetrahydrofolate cofactor, a phenomenon that has implications for cellular folate metabolism.[12]

Regulation of the Pathway

The pantothenate biosynthesis pathway is tightly regulated to meet the cell's demand for CoA. In many bacteria, such as E. coli, the primary control point is the feedback inhibition of pantothenate kinase (PanK), the first enzyme in the conversion of pantothenate to CoA, by CoA and its thioesters.[1][4][13] This ensures that the cell does not overproduce CoA. Additionally, the availability of the precursors, α-ketoisovalerate and β-alanine, can also influence the rate of pantothenate synthesis.[5][14] In some organisms, the expression of the pan genes is also subject to transcriptional regulation.[9][10]

Experimental Corner: Protocols and Methodologies

Investigating the pantothenate biosynthesis pathway requires robust and reproducible experimental methods. Here, we provide a foundational protocol for assaying the activity of a key enzyme and a general workflow for quantifying pantothenate.

Assay of Ketopantoate Hydroxymethyltransferase (PanB) Activity

Principle: This assay measures the formation of ketopantoate from α-ketoisovalerate and 5,10-methylenetetrahydrofolate. A common method involves quantifying the amount of tetrahydrofolate produced.[8] An alternative approach is to measure the formation of α-ketoisovalerate from ketopantoate in the reverse reaction.[5]

Step-by-Step Protocol (Forward Reaction):

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (pH 6.8)

-

MgSO₄

-

α-ketoisovalerate (sodium salt)

-

5,10-methylenetetrahydrofolate

-

-

Enzyme Addition: Initiate the reaction by adding the purified PanB enzyme or a cell-free extract containing the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a denaturing agent, such as a strong acid.

-

Quantification of Tetrahydrofolate: The amount of tetrahydrofolate produced can be quantified spectrophotometrically.

Causality Behind Experimental Choices:

-

pH 6.8: This pH is near the optimal range for PanB activity.[15]

-

MgSO₄: The magnesium ion is a required cofactor for this class II aldolase.[8][15]

-

37°C Incubation: This temperature is optimal for the activity of the enzyme from mesophilic organisms like E. coli.

-

Defined Incubation Time: Ensures that the reaction is within the linear range of enzyme activity.

Quantification of Pantothenate by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC provides a sensitive and specific method for the separation and quantification of pantothenate from biological samples or enzymatic reactions. Reversed-phase chromatography is commonly employed.

General Workflow:

-

Sample Preparation:

-

For enzymatic reactions, terminate the reaction and remove precipitated protein by centrifugation.

-

For cellular extracts, perform appropriate extraction and cleanup steps to remove interfering substances.

-

-

Chromatographic Separation:

-

Detection: UV detection at a low wavelength, typically around 204-214 nm.[16][17][18]

-

Quantification: Compare the peak area of the pantothenate in the sample to a standard curve generated from known concentrations of a pantothenate standard. An internal standard can be used to improve accuracy.[16][17]

Self-Validating System: The use of an internal standard and the generation of a standard curve with a high correlation coefficient (e.g., r > 0.999) ensures the accuracy and reproducibility of the quantification.[17]

Data Presentation:

| Parameter | PanB Activity Assay | Pantothenate HPLC Quantification |

| Principle | Spectrophotometric measurement of product formation | Chromatographic separation and UV detection |

| Key Reagents | α-ketoisovalerate, 5,10-methylene-THF, MgSO₄ | C18 column, acetonitrile/phosphate buffer |

| Detection Method | Absorbance at a specific wavelength | UV absorbance at 204-214 nm |

| Typical Output | Enzyme activity (e.g., µmol/min/mg) | Pantothenate concentration (e.g., µg/mL) |

Conclusion and Future Directions

The biosynthesis of pantothenate from sodium 3-methyl-2-oxobutanoate represents a fundamental and highly regulated metabolic pathway. A deep understanding of its constituent enzymes and their mechanisms provides a powerful platform for the development of novel antimicrobials and for the metabolic engineering of microorganisms for enhanced vitamin production. Future research will likely focus on the intricate regulatory networks that govern this pathway, the discovery of novel enzyme inhibitors, and the elucidation of the structural dynamics of the enzymes involved.

References

-

The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). Biochemistry. [Link]

-

The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PMC. National Center for Biotechnology Information. [Link]

-

d-Pantothenate Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for d-Pantothenate Overproduction - PMC. National Center for Biotechnology Information. [Link]

-

Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis. The Journal of Biological Chemistry. [Link]

-

Comparative analysis of the Escherichia coli ketopantoate hydroxymethyltransferase crystal structure confirms that it is a member of the (betaalpha)8 phosphoenolpyruvate/pyruvate superfamily - PubMed. National Center for Biotechnology Information. [Link]

-

Biosynthesis of Pantothenic Acid and Coenzyme A - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Comparative Analysis of the Escherichia coli Ketopantoate Hydroxymethyltransferase Crystal Structure Confirms that It Is a Member of the (βα)8 Phosphoenolpyruvate/Pyruvate Superfamily - ASM Journals. American Society for Microbiology. [Link]

-

Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Molecular Biology and Evolution. [Link]

-

Regulation of Coenzyme A Biosynthesis in the Hyperthermophilic Bacterium Thermotoga maritima - ASM Journals. American Society for Microbiology. [Link]

-

Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC. National Center for Biotechnology Information. [Link]

-

Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB) - Frontiers. Frontiers. [Link]

-

Pantoate—beta-alanine ligase - Wikipedia. Wikipedia. [Link]

-

D-Pantothenate synthesis in Corynebacterium glutamicum and use of panBC and genes encoding L-valine synthesis for D-pantothenate overproduction - PubMed. National Center for Biotechnology Information. [Link]

-

Coenzyme A biosynthesis: an antimicrobial drug target | FEMS Microbiology Reviews | Oxford Academic. Oxford Academic. [Link]

-

beta-Alanine Metabolism - PathWhiz. PathWhiz. [Link]

-

Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis - PubMed. National Center for Biotechnology Information. [Link]

-

The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - Frontiers. Frontiers. [Link]

-

(a) Biosynthetic pathway to pantothenate in bacteria. β-Alanine is... - ResearchGate. ResearchGate. [Link]

-

The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC. National Center for Biotechnology Information. [Link]

-

Regulation of coenzyme A biosynthesis - PMC. National Center for Biotechnology Information. [Link]

-

Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart - PubMed. National Center for Biotechnology Information. [Link]

-

Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion - PubMed. National Center for Biotechnology Information. [Link]

-

Pantothenate and CoA Biosynthesis - PathWhiz. PathWhiz. [Link]

-

Characterization of L-aspartate-α-decarboxylase from Bacillus subtilis - ResearchGate. ResearchGate. [Link]

-

An Archaeal Glutamate Decarboxylase Homolog Functions as an Aspartate Decarboxylase and Is Involved in β-Alanine and Coenzyme A Biosynthesis | Journal of Bacteriology - ASM Journals. American Society for Microbiology. [Link]

-

The role of β‐alanine in pantothenate synthesis. β‐Alanine is... - ResearchGate. ResearchGate. [Link]

-

The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - RSC Publishing. Royal Society of Chemistry. [Link]

-

Pantoate--beta-alanine ligase - Glycine max (Soybean) | UniProtKB | UniProt - Identifiers.org. Identifiers.org. [Link]

-

Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease - MDPI. MDPI. [Link]

-

Loading Pathway... - PathBank. PathBank. [Link]

-

High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid - PMC. National Center for Biotechnology Information. [Link]

-

(PDF) Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - ResearchGate. ResearchGate. [Link]

-

(PDF) Pantothenate biosynthesis in higher plants - ResearchGate. ResearchGate. [Link]

-

Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies - ResearchGate. ResearchGate. [Link]

-

A novel way to synthesize pantothenate in bacteria involves β‐alanine synthase present in uracil degradation pathway - PMC. National Center for Biotechnology Information. [Link]

-

Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies - Journal of Food and Drug Analysis. Journal of Food and Drug Analysis. [Link]

-

HPLC determination of calcium pantothenate and two preservatives in topical cream. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed. National Center for Biotechnology Information. [Link]

-

Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]

-

Organisation of the pantothenate (vitamin B5) biosynthesis pathway in higher plants - PubMed. National Center for Biotechnology Information. [Link]

-

Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed. National Center for Biotechnology Information. [Link]

-

Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents - Frontiers. Frontiers. [Link]

-

Pantothenate (Pan) and Coenzyme (CoA) biosynthesis pathway in MAP. (a)... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Mycobacterium tuberculosis ketopantoate hydroxymethyltransferase: tetrahydrofolate-independent hydroxymethyltransferase and enolization reactions with alpha-keto acids - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. d-Pantothenate Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for d-Pantothenate Overproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 7. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pantoate—beta-alanine ligase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB) [frontiersin.org]

- 13. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-Pantothenate synthesis in Corynebacterium glutamicum and use of panBC and genes encoding L-valine synthesis for D-pantothenate overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. "Liquid chromatographic method for determination of calcium pantothenat" by T.-M. Wang, Y.-M. Chiu et al. [jfda-online.com]

- 18. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Sodium 3-Methyl-2-Oxobutanoate

This guide provides a comprehensive overview of the essential physicochemical properties of sodium 3-methyl-2-oxobutanoate, a compound of significant interest in various research and development fields, including as a precursor in the synthesis of (S)-2-hydroxy-3-methylbutanoic acid.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and validated protocols to support their work.

Introduction

Sodium 3-methyl-2-oxobutanoate, also known by its synonyms sodium dimethylpyruvate and sodium α-ketoisovalerate, is the sodium salt of 3-methyl-2-oxobutanoic acid.[4] It is a white to slightly yellow crystalline powder with a faint fruity aroma.[1][5] This α-keto acid derivative plays a role as a precursor to pantothenic acid in Escherichia coli and is involved in the metabolism of branched-chain amino acids.[1] Understanding its fundamental properties, such as molecular weight and solubility, is critical for its effective application in experimental and manufacturing settings.

Core Physicochemical Properties

A precise understanding of the molecular weight and solubility of sodium 3-methyl-2-oxobutanoate is fundamental for accurate solution preparation, stoichiometric calculations, and the design of downstream applications.

Molecular Weight and Formula

The molecular formula for sodium 3-methyl-2-oxobutanoate is C5H7NaO3.[4][6] Based on this, the calculated molecular weight is a key parameter for any quantitative work.

| Parameter | Value | Source |

| Molecular Formula | C5H7NaO3 | PubChem[4] |

| Molecular Weight | 138.10 g/mol | PubChem[4], Sigma-Aldrich[2] |

| CAS Number | 3715-29-5 | ChemicalBook[1], PubChem[4] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from in vitro assays to formulation development. Sodium 3-methyl-2-oxobutanoate exhibits good solubility in aqueous media and is also soluble in ethanol.[4]

| Solvent | Solubility | Observations | Source |

| Water | 100 mg/mL | Clear, colorless solution | Sigma-Aldrich[2], ECHEMI[5] |

| Ethanol | Soluble | - | PubChem[4] |

The high aqueous solubility is advantageous for the preparation of stock solutions and for use in biological systems.

Experimental Protocol: Determination of Aqueous Solubility

To ensure the reproducibility and accuracy of experimental results, a standardized protocol for determining the aqueous solubility of sodium 3-methyl-2-oxobutanoate is provided below. This protocol is designed as a self-validating system to ensure trustworthiness.

Principle: This method relies on the gravimetric analysis of a saturated solution to determine the concentration of the dissolved solute. The causality behind this choice is its straightforwardness and high accuracy when performed with care.

Materials:

-

Sodium 3-methyl-2-oxobutanoate

-

Deionized water

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

0.22 µm syringe filters

-

Syringes

-

Pre-weighed drying dishes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of sodium 3-methyl-2-oxobutanoate to a series of vials containing a known volume of deionized water (e.g., 5 mL). The excess is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended equilibration time is a self-validating step to confirm that the solution is truly saturated.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed drying dish. The filtration step is critical to remove any suspended microparticles that could artificially inflate the solubility measurement.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered solution transferred to the drying dish.

-

Place the drying dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the compound (e.g., 60-80°C) until a constant weight is achieved.

-

Once dry, transfer the dish to a desiccator to cool to room temperature before weighing. This prevents the absorption of atmospheric moisture, which would introduce error.

-

-

Calculation:

-

Calculate the mass of the dissolved sodium 3-methyl-2-oxobutanoate by subtracting the initial weight of the drying dish from the final weight.

-

Determine the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the filtered solution.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Conclusion

This technical guide provides essential data and a robust protocol for handling sodium 3-methyl-2-oxobutanoate in a research and development setting. The provided molecular weight and solubility information serves as a foundational dataset for accurate and reproducible scientific work. The detailed experimental protocol for solubility determination is designed to be a self-validating system, ensuring the integrity of the results obtained.

References

-

PubChem. (n.d.). Sodium 3-methyl-2-oxobutyrate. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Methyl-2-oxobutanoic acid (FDB012250). Retrieved from [Link]

-

SLS. (n.d.). Sodium 3-methyl-2-oxobutyrate, | 198994-25G | SIGMA-ALDRICH. Retrieved from [Link]

Sources

- 1. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]

- 2. 3-甲基-2-氧代丁酸钠 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 189720010 [thermofisher.com]

protocol for preparing sodium 3-methyl-2-oxobutanoate stock solutions

Application Note: Preparation, Handling, and Validation of Sodium 3-Methyl-2-Oxobutanoate Stock Solutions

Introduction & Chemical Rationale

Sodium 3-methyl-2-oxobutanoate (also known as sodium

The Causal Rationale for the Sodium Salt:

In experimental settings, the free acid form (

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | C |

| Molecular Weight | 138.10 g/mol |

| CAS Number | 3715-29-5 |

| Aqueous Solubility | |

| Appearance | White to light-yellow crystalline powder |

| Stability (Solid) | Room temperature (inert atmosphere preferred) |

Biological Context & Pathway Integration

Understanding the metabolic fate of this compound is essential for designing downstream validation assays. In biological systems, sodium 3-methyl-2-oxobutanoate is primarily converted into L-valine via transamination, or routed toward pantothenate biosynthesis in bacterial models [3].

Metabolic role of 3-methyl-2-oxobutanoate in BCAA and pantothenic acid synthesis.

Step-by-Step Protocol: Aqueous Stock Solution Preparation

-keto acids are thermally sensitive. Never autoclave solutions containing sodium 3-methyl-2-oxobutanoate, as heat exceeding 100°C will drive rapid thermal decarboxylation. Cold sterilization is mandatory.Materials Required:

-

Sodium 3-methyl-2-oxobutanoate powder (Purity

98%) -

Ultrapure water (ddH

O) or sterile Phosphate-Buffered Saline (PBS) -

0.22 µm PES or PTFE syringe filters

-

Sterile, low-bind cryovials

Table 2: Volumetric Preparation Guide (MW = 138.10 g/mol )

| Target Concentration | Mass Required per 1 mL Solvent | Mass Required per 10 mL Solvent |

| 10 mM | 1.38 mg | 13.81 mg |

| 50 mM | 6.91 mg | 69.05 mg |

| 100 mM | 13.81 mg | 138.10 mg |

| 500 mM | 69.05 mg | 690.50 mg |

Methodological Steps:

-

Equilibration: Allow the solid reagent vial to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which can initiate localized hydrolysis.

-

Weighing & Dissolution: Weigh the required mass (refer to Table 2) and transfer it to a sterile conical tube. Add the corresponding volume of ddH

O or PBS. -

Agitation: Vortex gently. The sodium salt is highly soluble, but if preparing near-saturation concentrations (~100 mg/mL), brief sonication (1-2 minutes in a water bath sonicator) can be utilized to break up crystalline aggregates [1].

-

pH Verification: Check the pH of the solution. The sodium salt typically yields a near-neutral pH in water. If adjustment is necessary for specific enzymatic assays, use dilute NaOH or HCl, taking care not to create localized pH extremes that could degrade the keto group.

-

Sterile Filtration: Pass the solution through a 0.22 µm PES filter into a sterile receiver tube.

-

Aliquoting: Divide the stock into single-use aliquots (e.g., 100 µL - 500 µL) in sterile cryovials. Causality: Minimizing headspace in the vial reduces oxidative exposure.

Workflow for preparing and storing sodium 3-methyl-2-oxobutanoate solutions.

Storage Kinetics & The "Freeze-Concentration" Effect

Protocol Mandate: Store aliquots at -80°C for up to 6 months, or -20°C for a maximum of 1 month [1]. Strictly avoid repeated freeze-thaw cycles.

The Mechanistic Rationale: When aqueous solutions of keto acids freeze, water crystallizes into pure ice first, excluding the solute into a progressively shrinking, highly concentrated micro-liquid phase (the freeze-concentration effect). In this hyper-concentrated state,

Quality Control: A Self-Validating System

To ensure scientific integrity, your protocol must be self-validating. Implement the following checks to confirm the stock solution remains active and undegraded:

-

Visual Validation (Pre-experiment): The solution must remain absolutely clear and colorless. A yellow or brownish tint is a definitive indicator of diketone formation or oxidative polymerization. Discard tinted solutions immediately.

-

Analytical Validation (Post-experiment): If using the compound for metabolic tracing (e.g.,

C-labeled sodium 3-methyl-2-oxobutanoate), validate the input by measuring downstream L-valine enrichment via LC-MS. The stoichiometric appearance of M+n labeled L-valine confirms that the -

NMR Verification: For long-term stored batches, a quick

H-NMR in D

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724059, Sodium 3-methyl-2-oxobutanoate. Retrieved March 2026.[Link]

-

Maas WK, Vogel HJ. alpha-Ketoisovaleric acid, a precursor of pantothenic acid in Escherichia coli. Journal of Bacteriology. 1953 Apr;65(4):388-93.[Link]

-

Coitinho AS, et al. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats. Brain Research. 2001 Mar 9;894(1):68-73.[Link]

chemical synthesis of sodium 3-methyl-2-oxobutanoate from valine

Application Note: Preparative Synthesis of Sodium 3-Methyl-2-Oxobutanoate ( -Ketoisovalerate) from L-Valine

Introduction & Biological Relevance

Sodium 3-methyl-2-oxobutanoate (CAS: 3715-29-5), commonly referred to as sodium

In pharmaceutical and clinical applications,

Synthetic Strategy & Mechanistic Causality

The direct chemical oxidation of

Route A: Two-Step Chemical Synthesis (Diazotization + Oxidation)

-

Diazotization: L-valine is treated with sodium nitrite (

) in aqueous sulfuric acid. The amino group is converted into a diazonium leaving group, which undergoes rapid in situ hydrolysis to yield 2-hydroxy-3-methylbutanoic acid. This effectively removes the nitrogen atom while preserving the carboxylate integrity. -

Chemoselective Oxidation: The intermediate

-hydroxy acid is oxidized using the TEMPO/NaOCl system (Anelli's oxidation)[6]. TEMPO ensures strict chemoselectivity, preventing the oxidative cleavage of the C-C bond.

Route B: Biocatalytic Oxidative Deamination

L-Amino acid oxidase (L-AAO) catalyzes the direct oxidative deamination of L-valine. While highly efficient, the reaction consumes molecular oxygen and generates equimolar hydrogen peroxide (

Workflow for chemical and biocatalytic synthesis of sodium α-ketoisovalerate from L-valine.

Quantitative Data & Reagent Comparison

| Parameter | Route A: Chemical Synthesis | Route B: Biocatalytic Synthesis |

| Primary Reagents | L-AAO, Catalase, | |

| Overall Yield | 65% – 75% | 80% – 90% |

| Reaction Time | 12 – 18 hours (Two steps) | 24 – 48 hours |

| Scalability | High (Readily scaled in standard reactors) | Moderate (Limited by enzyme cost) |

| Byproducts | ||

| Key Risk Factor | Over-oxidation (Strecker degradation) |

Experimental Protocols

Protocol A: Two-Step Chemical Synthesis

Step 1: Diazotization to 2-Hydroxy-3-methylbutanoic acid

-

Preparation: Dissolve 10.0 g (85.3 mmol) of L-valine in 100 mL of 0.5 M

. Cool the reaction flask to 0 °C using an ice-water bath. -

Addition: Dissolve 8.8 g (128 mmol) of

in 30 mL of deionized water. Add this solution dropwise to the valine mixture over 2 hours.-

Causality Check: Strict temperature control (0–5 °C) is critical. Elevated temperatures destabilize the transient diazonium intermediate, leading to nitrogen evolution that favors elimination byproducts (e.g., 3-methyl-2-butenoic acid) rather than the desired nucleophilic attack by water.

-

-

Workup: Stir for an additional 4 hours at room temperature. Extract the aqueous layer with ethyl acetate (

mL). Dry the combined organic layers over anhydrous

Step 2: TEMPO-Catalyzed Oxidation

-

Preparation: Dissolve the crude

-hydroxy acid in a biphasic mixture of 50 mL dichloromethane (DCM) and 10 mL water. Add 0.13 g (0.85 mmol) TEMPO and 1.0 g (8.5 mmol) KBr. Cool the vigorously stirred mixture to 0 °C. -

Oxidation: Adjust 70 mL of commercial bleach (

, ~10% active chlorine) to pH 8.5–9.0 using 1 M-

Causality Check: Buffering the